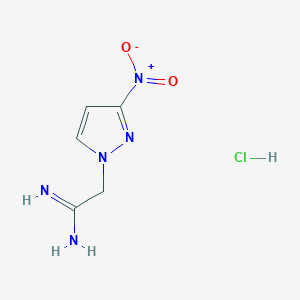
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound with the molecular formula C18H13FN4O2S2 and a molecular weight of 400.45 This compound is known for its unique structure, which includes a quinoxaline ring, a fluorophenyl group, and a thiophene-2-sulfonamide moiety
準備方法
The synthesis of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the fluorophenyl group is introduced to the quinoxaline ring.
Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
作用機序
The mechanism of action of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-(3-(quinoxalin-2-yl)phenyl)thiophene-2-sulfonamide: This compound lacks the fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.
N-(3-(phenylamino)quinoxalin-2-yl)thiophene-2-sulfonamide: This compound lacks the fluorine atom and has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
The presence of the fluorine atom in this compound is a key feature that distinguishes it from similar compounds, potentially enhancing its stability and reactivity.
特性
IUPAC Name |
N-[3-(3-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBILMXBLFRQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
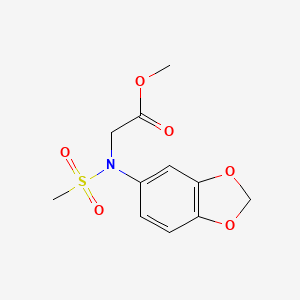

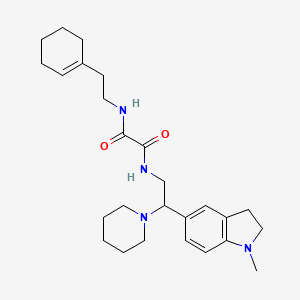
![2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2918050.png)
![2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2918053.png)
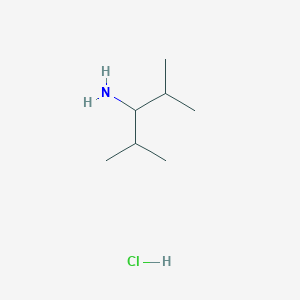
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)
![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)
![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
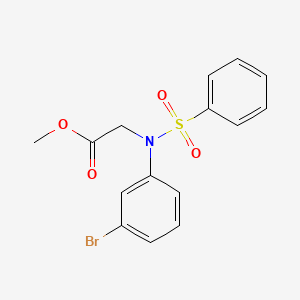
![N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2918064.png)
![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)
